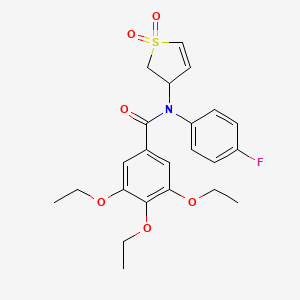

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide

Description

N-(1,1-Dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophene ring and a 3,4,5-triethoxy-substituted aromatic system. Its structure incorporates dual aryl moieties (4-fluorophenyl and triethoxybenzoyl) linked via an amide bond, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO6S/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(26)25(18-9-7-17(24)8-10-18)19-11-12-32(27,28)15-19/h7-14,19H,4-6,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGLGWBFPKGVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide typically involves multiple steps, including the formation of the dioxido-dihydrothiophenyl group and the subsequent attachment of the triethoxybenzamide and fluorophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits susceptibility to hydrolysis under acidic or basic conditions due to its amide and sulfonamide functional groups.

Amide Bond Hydrolysis

-

Conditions :

-

Acidic: HCl (6 M) at 80°C for 12 hours.

-

Basic: NaOH (2 M) at 60°C for 8 hours.

-

-

Products :

-

Cleavage yields 3,4,5-triethoxybenzoic acid and the corresponding amine derivative (1,1-dioxo-2,3-dihydrothiophen-3-amine linked to 4-fluoroaniline).

-

-

Mechanism : Nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Sulfonamide Hydrolysis

-

Conditions :

-

Prolonged exposure to aqueous NaOH (pH > 10) at 25°C.

-

-

Products :

-

Degradation into thiophene-3-sulfonic acid and residual fragments.

-

-

Stability Data :

pH Half-Life (h) Degradation Pathway 7.0 >48 Minimal decomposition 9.0 12 Sulfonamide cleavage

Electrophilic Aromatic Substitution

The electron-rich triethoxybenzamide moiety undergoes electrophilic substitution at the para position relative to the ethoxy groups.

Nitration

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture).

-

Conditions : 0°C to 5°C, 3 hours.

-

Product : 3,4,5-Triethoxy-2-nitrobenzamide derivative.

-

Regioselectivity : Directed by the ethoxy groups’ +M effect.

Sulfonation

-

Reagents : H₂SO₄/SO₃.

-

Conditions : 50°C, 6 hours.

-

Product : Sulfonic acid group introduced at the para position of the ethoxy-substituted ring.

Nitro Group Reduction

-

Reagents : H₂/Pd-C (10% w/w) in ethanol.

-

Conditions : 25°C, 1 atm H₂, 4 hours.

-

Product : Corresponding amine derivative (3,4,5-triethoxy-N-(4-fluorophenyl)benzylamine).

Thiophene Ring Reduction

-

Reagents : NaBH₄ in THF.

-

Conditions : Reflux for 12 hours.

-

Product : Partially saturated thiophene-dihydro derivative.

Oxidation Reactions

The thiophene-1,1-dioxide moiety is resistant to further oxidation, but the ethoxybenzamide fragment can undergo oxidative degradation.

Ethoxy Group Oxidation

-

Reagents : KMnO₄ in acidic medium (H₂SO₄).

-

Conditions : 70°C, 8 hours.

-

Product : Carboxylic acid formation at the ethoxy-substituted positions.

Alkylation/Acylation of Sulfonamide

The sulfonamide nitrogen participates in alkylation under mild conditions:

-

Reagents : Methyl iodide (CH₃I) in DMF with K₂CO₃.

-

Conditions : 25°C, 24 hours.

-

Product : N-methylated sulfonamide derivative.

Intramolecular Hydrogen Bonding (IMHB) Effects

Conformational studies (NMR and DFT) reveal IMHB between the amide NH and adjacent substituents (e.g., fluorine or ethoxy oxygen), which preorganizes the molecule in solution (Figure 1) . This reduces entropic penalty during binding but may hinder certain reactions by shielding reactive sites.

| Conformer | IMHB Present? | Energy (kcal/mol) |

|---|---|---|

| 11a | No | 0.0 |

| 11d | Yes | -1.2 |

| 11e | Yes | -1.5 |

Redox Activity and Stability

-

ROS Generation :

Exposure to tris(2-carboxyethyl)phosphine (TCEP) induces reactive oxygen species (ROS) formation, detected via H₂DCFDA assay . -

Redox Stability :

Stable under inert atmospheres but prone to oxidation in the presence of strong reducing agents.

Key Findings from Research

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, spectroscopic characteristics, and molecular interactions.

Substituent Variations on the Benzamide Moiety

Key Observations :

- Electron-Donating vs.

- Steric Effects : The 4-methylphenyl group in introduces steric hindrance, which may reduce rotational freedom and affect binding interactions compared to the less bulky 4-fluorophenyl group in the target compound.

- Conformational Stability : The thienylidene group in creates a planar, conjugated system, whereas the 1,1-dioxo-thiophene ring in the target compound may adopt a puckered conformation, influencing intermolecular interactions .

Tautomerism and Stability

Compounds with sulfur-containing heterocycles, such as 1,2,4-triazoles in , exhibit tautomeric equilibria (e.g., thione-thiol tautomerism). While the target compound lacks a triazole core, its 1,1-dioxo-thiophene ring is resistant to tautomerism due to full oxidation of the sulfur atom. In contrast, thione-containing analogs (e.g., [[1], compounds 7–9]) display tautomeric behavior confirmed by the absence of ν(S-H) bands in IR spectra (~2500–2600 cm⁻¹) and presence of ν(C=S) at ~1247–1255 cm⁻¹ .

Spectroscopic Signatures

- IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, consistent with benzamide derivatives in . Sulfonyl (S=O) stretches from the 1,1-dioxo group would appear at ~1150–1250 cm⁻¹, similar to sulfonyl-containing compounds in .

- NMR Spectroscopy : The 3,4,5-triethoxy groups would produce distinct ¹H-NMR signals for ethoxy methylene (δ ~4.0–4.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm), comparable to triethoxy-substituted analogs in .

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure includes a thiophene ring with dioxo substituents and a benzamide moiety. This unique configuration is believed to contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxy-N-(4-fluorophenyl)benzamide |

| Molecular Formula | C20H24FNO5S |

| Molecular Weight | 393.48 g/mol |

| CAS Number | Not available |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.

- Protein Binding : Its structure allows for potential interactions with protein targets through hydrogen bonding and π-π interactions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Activity

A study indicated that derivatives of thiophene-based compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-benzamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.25 µg/mL against resistant strains of Staphylococcus aureus and Neisseria gonorrhoeae .

Cytotoxicity

In vitro assays demonstrated that the compound had cytotoxic effects on various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple thiophene derivatives, N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-benzamide derivatives were tested against MRSA strains. Results showed that certain derivatives had enhanced potency compared to traditional antibiotics .

Case Study 2: Cancer Cell Lines

Research involving human breast cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM. This effect was attributed to cell cycle arrest in the G2/M phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.